(Z)-SU14813: A Technical Guide to its Mechanism of Action
(Z)-SU14813: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanism of action of (Z)-SU14813, a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor. The information presented herein is intended to support research and development efforts by providing detailed insights into its molecular targets, signaling pathways, and the experimental validation of its anti-angiogenic and antitumor activities.
Core Mechanism of Action
(Z)-SU14813, also known as SU14813, is a small molecule inhibitor that exerts its therapeutic effects by competitively binding to the ATP-binding pocket of multiple receptor tyrosine kinases.[1][2] This inhibition blocks the autophosphorylation and subsequent activation of these receptors, thereby disrupting the downstream signaling cascades that are crucial for cell proliferation, migration, survival, and angiogenesis. The primary targets of SU14813 belong to the split-kinase domain family of RTKs, making it an effective agent in cancers where these pathways are dysregulated.[3]
The key molecular targets of SU14813 include:
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Vascular Endothelial Growth Factor Receptors (VEGFRs): Primarily VEGFR1 and VEGFR2.
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Platelet-Derived Growth Factor Receptors (PDGFRs): Including PDGFRα and PDGFRβ.
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Stem Cell Factor Receptor (KIT).
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FMS-like Tyrosine Kinase 3 (FLT3).
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Colony-Stimulating Factor 1 Receptor (CSF1R/FMS).
By simultaneously inhibiting these RTKs, SU14813 effectively cuts off multiple signaling pathways that tumors rely on for growth and the development of a blood supply.[1][3] This multi-targeted approach may offer a more robust therapeutic effect and potentially delay the onset of treatment resistance compared to single-target inhibitors.[3]
Quantitative Inhibition Data
The potency of SU14813 has been quantified through various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) against its primary targets.
Table 1: Biochemical (Cell-Free) Kinase Inhibition
| Target Kinase | IC50 (nM) |
| VEGFR1 | 2[4][5] |
| VEGFR2 | 50[4][5] |
| PDGFRβ | 4[4][5] |
| KIT | 15[4][5] |
| PDGFRα | 4 |
| FLT3 | 2-50 µM (Range)[3] |
| CSF1R/FMS | 2-50 µM (Range)[3] |
Table 2: Cellular Phosphorylation Inhibition
| Target Receptor | Cell Line | IC50 (nM) |
| VEGFR2 | Porcine Aortic Endothelial Cells | 5.2[3][4] |
| PDGFRβ | Porcine Aortic Endothelial Cells | 9.9[3][4] |
| KIT | Porcine Aortic Endothelial Cells | 11.2[3][4] |
| VEGFR2 | Transfected NIH 3T3 Cells | 40 |
| PDGFRβ | Transfected NIH 3T3 Cells | 20 |
| KIT | Mo7e Cells | 6 |
| FLT3-ITD | MV4;11 Cells | 50 |
Table 3: Cellular Proliferation and Survival Inhibition
| Cell Line/Process | Key Target/Stimulus | IC50 (nM) |
| HUVEC Survival | VEGF-stimulated | 6.8 |
| U-118MG Growth | - | 50-100[4] |
| NIH-3T3 Proliferation | PDGF-dependent (PDGFRβ overexpressed) | Data not specified[3] |
| OC1-AML5 Proliferation | FLT3 Ligand-dependent (wild-type FLT3) | Data not specified[3] |
| MV4;11 Proliferation | Autonomous (constitutively active FLT3-ITD) | Data not specified[3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of SU14813 and the general workflow used to characterize its activity.
Caption: Mechanism of (Z)-SU14813 action on multiple RTK signaling pathways.
Caption: General experimental workflow for characterizing SU14813 activity.
Key Experimental Protocols
The following sections outline the methodologies for key experiments used to determine the mechanism of action of SU14813.
Biochemical Kinase Assays
Objective: To determine the direct inhibitory effect of SU14813 on the enzymatic activity of purified kinase domains in a cell-free system.
Methodology:
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Enzyme Source: Glutathione S-transferase (GST) fusion proteins containing the complete cytoplasmic domains of the target RTKs (e.g., VEGFR2, PDGFRβ, KIT) are used.
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Assay Principle: The assay measures the transfer of the gamma-phosphate from ATP to a substrate peptide by the kinase.
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Procedure:
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The purified kinase is incubated with a specific substrate (e.g., poly(Glu, Tyr) 4:1) in a kinase reaction buffer.
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Varying concentrations of SU14813 are added to the reaction wells.
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The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³³P]ATP).
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The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 25°C).
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The reaction is stopped, and the phosphorylated substrate is captured (e.g., on a filter membrane).
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The amount of incorporated phosphate is quantified using a scintillation counter.
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Data Analysis: The percentage of kinase inhibition is calculated for each SU14813 concentration relative to a control (DMSO vehicle). IC50 values are determined by fitting the data to a four-parameter logistic curve.
Cellular Receptor Phosphorylation Assays
Objective: To assess the ability of SU14813 to inhibit ligand-induced or constitutive autophosphorylation of target RTKs within a cellular context.
Methodology:
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Cell Lines: Use of engineered cell lines overexpressing the target receptor (e.g., NIH 3T3 cells transfected with VEGFR-2 or PDGFR-β) or tumor cell lines with endogenous receptor expression (e.g., MV4;11 cells with constitutive FLT3-ITD activity).
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Procedure:
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Cells are serum-starved to reduce basal receptor phosphorylation.
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Cells are pre-incubated with various concentrations of SU14813 or vehicle control.
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For ligand-dependent assays, cells are stimulated with the specific ligand (e.g., VEGF, PDGF).
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Following stimulation, cells are lysed to extract proteins.
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Detection:
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Receptor phosphorylation is typically measured by ELISA or Western blot.
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For ELISA, a capture antibody for the total receptor is coated on a plate, and a detection antibody specific to the phosphorylated form of the receptor is used.
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For Western blot, total protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the phosphorylated and total forms of the target receptor.
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Data Analysis: The level of phosphorylated receptor is normalized to the total amount of the receptor. IC50 values are calculated based on the dose-dependent inhibition of phosphorylation.
Cell Proliferation and Survival Assays
Objective: To measure the effect of SU14813 on the proliferation and survival of cells whose growth is dependent on the targeted RTK signaling pathways.
Methodology:
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Cell Lines: A variety of cell lines are used, including:
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Endothelial cells (e.g., HUVECs) for anti-angiogenic effects.
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Engineered cell lines (e.g., NIH-3T3-PDGFRβ) for target-specific proliferation.
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Tumor cell lines with specific mutations (e.g., MV4;11 with FLT3-ITD) for antitumor effects.
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Procedure:
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Cells are seeded in multi-well plates.
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After adherence, cells are treated with a range of SU14813 concentrations in the presence or absence of a specific growth factor (e.g., VEGF for HUVECs).
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Cells are incubated for a period of 2-5 days.
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Quantification:
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Cell viability or proliferation is assessed using colorimetric or fluorometric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures metabolic activity, or crystal violet staining, which measures cell number.
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Data Analysis: The percentage of inhibition of proliferation or survival is calculated relative to vehicle-treated controls, and IC50 values are determined.
In Vivo Xenograft Tumor Models
Objective: To evaluate the antitumor and anti-angiogenic efficacy of SU14813 in a living organism.
Methodology:
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Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
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Tumor Implantation: Human or rat tumor cell lines (e.g., renal, colon, glioma) are implanted subcutaneously or orthotopically into the mice.
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Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. SU14813 is administered orally (p.o.), often twice daily (BID), at various doses (e.g., 10-80 mg/kg).
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Efficacy Assessment:
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Tumor volume is measured regularly (e.g., with calipers) throughout the study.
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Animal body weight is monitored as an indicator of toxicity.
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At the end of the study, tumors are excised for further analysis.
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Pharmacodynamic Analysis: To confirm target engagement in vivo, tumor tissues can be analyzed for the phosphorylation status of target RTKs (e.g., VEGFR-2, PDGFR-β) at different time points after SU14813 administration.[1] The plasma concentration required for in vivo target inhibition has been estimated to be 100 to 200 ng/mL.[1][3]
Conclusion
(Z)-SU14813 is a potent, orally bioavailable, multi-targeted inhibitor of VEGFR, PDGFR, KIT, and FLT3 receptor tyrosine kinases. Its mechanism of action is centered on the direct inhibition of kinase activity, leading to the suppression of key signaling pathways involved in tumor cell proliferation, survival, and angiogenesis. The comprehensive preclinical data, supported by robust in vitro and in vivo experimental evidence, validate its broad-spectrum antitumor activity and provide a strong rationale for its clinical investigation in the treatment of advanced malignancies.
References
- 1. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
